Fmoc-Pro-OH-15N
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Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N, commonly referred to as Fmoc-Pro-OH-15N, is a derivative of L-proline where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N typically involves the reaction of L-proline-15N with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Protection and Deprotection Reactions: The Fmoc group serves as a protecting group for the amino group in peptide synthesis.
Common Reagents and Conditions:
Fmoc-Cl: Used for introducing the Fmoc group.
Piperidine in DMF: Used for removing the Fmoc group.
Sodium Bicarbonate: Used as a base in the synthesis reaction.
Major Products Formed:
Fmoc-Pro-OH-15N: The primary product formed during the synthesis.
Dibenzofulvene: A byproduct formed during the deprotection of the Fmoc group.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N has several scientific research applications:
Peptide Synthesis: Widely used in the synthesis of peptides due to its stability and ease of removal.
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 label makes it suitable for NMR studies to investigate peptide structures and dynamics.
Isotope Labeling: Used in metabolic studies and tracer experiments to track nitrogen atoms in biological systems.
Mechanism of Action
The primary mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N is its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-proline during the synthesis process and is removed under basic conditions to reveal the free amino group for further reactions . The nitrogen-15 label allows for detailed NMR studies to understand the molecular interactions and dynamics of peptides .
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-proline-13C5,15N: A similar compound where both carbon and nitrogen atoms are isotopically labeled.
N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-15N: Another Fmoc-protected amino acid with nitrogen-15 labeling.
N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N: Fmoc-protected methionine with nitrogen-15 labeling.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-proline-15N is unique due to its specific application in peptide synthesis and its nitrogen-15 labeling, which makes it highly suitable for NMR studies. Its stability and ease of removal under mild conditions further enhance its utility in various research applications .
Properties
Molecular Formula |
C20H19NO4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1 |
InChI Key |
ZPGDWQNBZYOZTI-STBUMTBBSA-N |
Isomeric SMILES |
C1C[C@H]([15N](C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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